4-Benzylbenzaldehyde
Description
Significance in Organic Synthesis and Medicinal Chemistry Scaffolds
4-Benzylbenzaldehyde, a seemingly unassuming aromatic aldehyde, has carved a significant niche for itself in the landscape of modern chemical research. Its true value lies not in its end applications, but in its versatility as a key building block and structural motif in both organic synthesis and the development of new medicinal compounds. The unique arrangement of a benzyl (B1604629) group attached to a benzaldehyde (B42025) core provides a reactive aldehyde functionality for further chemical transformations, while the diphenylmethane-like backbone serves as a valuable scaffold for designing molecules with specific three-dimensional orientations. This combination of features makes this compound a sought-after starting material and intermediate in the creation of complex molecular architectures with diverse applications.
In the realm of organic synthesis, this compound serves as a crucial precursor for a variety of more complex molecules. Its aldehyde group readily participates in a wide array of classic and contemporary organic reactions. For instance, it is a reactant in the synthesis of benzoyl-benzylidenecyclohexanone analogs. chemicalbook.in These reactions allow for the construction of larger, more intricate molecular frameworks. The benzyl group, while seemingly simple, influences the electronic properties and steric environment of the benzaldehyde ring, which can be strategically exploited to control the regioselectivity and stereoselectivity of certain reactions.
The significance of this compound extends profoundly into the field of medicinal chemistry, where it functions as a privileged scaffold. A scaffold, in this context, refers to a core molecular structure upon which various functional groups can be appended to create a library of related compounds. These libraries are then screened for biological activity against various diseases. The diphenylmethane (B89790) core of this compound is a recurring motif in many biologically active molecules. This is because the two phenyl rings, connected by a methylene (B1212753) bridge, can adopt specific conformations that allow for optimal binding to the active sites of enzymes and receptors.
A notable example of its application in medicinal chemistry is its use in the synthesis of dual inhibitors for acetylcholinesterase and butyrylcholinesterase. chemicalbook.in These enzymes are implicated in the progression of Alzheimer's disease, and their inhibition is a key therapeutic strategy. The this compound framework provides the necessary structural backbone to which other chemical moieties can be attached to achieve potent and selective inhibition of these enzymes.
Furthermore, derivatives of benzaldehyde, the parent structure of this compound, have been investigated for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.ai This suggests that the broader structural class to which this compound belongs is a fertile ground for the discovery of new therapeutic agents. The ability to readily modify the this compound structure through reactions at the aldehyde group or on the aromatic rings makes it an invaluable tool for medicinal chemists in their quest to develop novel drugs. researchgate.netscielo.br
The synthesis of this compound itself has been a subject of research, with various methods developed to produce this key intermediate efficiently. One common method involves a Suzuki coupling reaction between 4-formylphenylboronic acid and benzyl bromide, catalyzed by a palladium complex. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
| Reactants | Catalyst | Reagents/Solvents | Yield |
| 4-Formylphenylboronic acid, Benzyl bromide | Palladium tetrakis(triphenylphosphine) | Potassium carbonate, Tetrahydrofuran | 83% |
Another synthetic approach involves the deoxygenative cross-electrophile coupling of benzyl chloroformates with aryl iodides. rsc.org The development of efficient and scalable synthetic routes to this compound is crucial to ensure its availability for further research and development in both academic and industrial settings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHARILAASAAGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217830 | |
| Record name | Benzaldehyde, p-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67468-65-9 | |
| Record name | 4-(Phenylmethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67468-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, p-benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067468659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, p-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217830 | |
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| Record name | 4-Benzylbenzaldehyde | |
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Synthetic Methodologies and Reaction Pathways of 4 Benzylbenzaldehyde and Its Derivatives
Cross-Coupling Reactions for C-C Bond Formation
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon (C-C) bonds. These reactions typically involve the coupling of two different organic fragments, often an organohalide and an organometallic reagent, in the presence of a metal catalyst. For the synthesis of 4-benzylbenzaldehyde and its derivatives, several cross-coupling methodologies have been effectively employed.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. wikipedia.org This method has been successfully applied to the synthesis of this compound. In a typical procedure, benzyl (B1604629) bromide is reacted with 4-formylphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. This reaction efficiently forms the desired C-C bond, leading to this compound.
The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide range of substituted benzaldehydes. For instance, various arylboronic acids can be coupled with bromobenzaldehydes to produce a diverse library of biaryl aldehydes. mdpi.com The reaction conditions can be optimized for different substrates, and studies have explored the use of various palladium catalysts and ligands to enhance reaction efficiency and substrate scope. researchgate.netnih.gov
Table 1: Representative Suzuki-Miyaura Coupling for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| Benzyl bromide | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Tetrahydrofuran | This compound |
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that includes oxidative addition of the organohalide to the Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org
Cobalt-Catalyzed Cross-Electrophile Coupling Strategies
Cobalt-catalyzed cross-electrophile coupling has emerged as a valuable alternative to traditional cross-coupling methods, particularly for the formation of C(sp²)-C(sp³) bonds. rsc.org This strategy allows for the coupling of two different electrophiles, such as an aryl halide and a benzyl mesylate, in the presence of a cobalt catalyst and a reducing agent. rsc.org For the synthesis of diarylmethanes, including this compound, a cobalt co-catalysis system can be employed. rsc.org This approach often utilizes a nickel catalyst in conjunction with a cobalt co-catalyst to achieve selective cross-coupling over homocoupling. rsc.org
The reaction proceeds through a mechanism where the cobalt catalyst reacts with the benzyl electrophile via an SN2 pathway, avoiding the formation of free radicals that can lead to side products. rsc.org This method has been shown to be effective for a range of substrates, including those with functional groups that might not be tolerated in other cross-coupling reactions. nih.govuni-muenchen.de
Table 2: Cobalt-Catalyzed Cross-Electrophile Coupling for Diaryl Methane Synthesis rsc.org
| Aryl Halide | Benzyl Electrophile | Ni-Catalyst | Co-Catalyst | Reducing Agent | Product |
| 4-Bromobenzaldehyde | Benzyl Mesylate | (bpy)Ni | Co(Pc) | Mn | This compound |
Recent advancements in this area have focused on developing more efficient and selective catalytic systems, including the use of well-defined cobalt pincer complexes. nih.govrsc.org These catalysts have demonstrated high activity and selectivity for the C-H borylation of arenes, which can then be used in subsequent coupling reactions. nih.gov
Deoxygenative Coupling Approaches for Arylated Benzaldehydes
Deoxygenative coupling reactions offer a direct route to arylated benzaldehydes by forming a C-C bond while simultaneously removing an oxygen atom. These methods are particularly useful for synthesizing complex molecules from readily available starting materials like aldehydes and alcohols. chinesechemsoc.org One such approach involves the electrochemical deoxygenative arylation of aldehydes. rsc.org In this process, an aldehyde reacts with an electron-deficient arene at the cathode to form a diaryl alcohol, which is then deoxygenated at the anode in the presence of a trivalent phosphine (B1218219) reagent. rsc.org
Another strategy is the deoxygenative arylboration of aldehydes, which utilizes a dual nickel/photoredox catalysis system. acs.org This method allows for the coupling of aldehydes with arylboronic esters under mild conditions, providing a versatile route to benzylic boronic esters that can be further functionalized. acs.org Additionally, electrochemical methods have been developed for the deoxygenative homo-coupling of aromatic aldehydes, which can be facilitated by aluminum salts generated from a sacrificial anode. nih.gov These reactions provide a pathway to symmetrical diarylmethanes. nih.gov
Catalytic Transformations Involving Aldehyde Moieties
The aldehyde functional group in this compound and its derivatives is a versatile handle for a wide range of catalytic transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.
Transition Metal-Catalyzed Reactions
Transition metal catalysis plays a crucial role in the functionalization of the aldehyde group. mdpi.comsioc-journal.cn For instance, transition metal-catalyzed hydroacylation involves the addition of the aldehyde C-H bond across a π-unsaturated system, such as an alkene or alkyne, to form a ketone. sioc-journal.cn This reaction provides an atom-economical method for C-C bond formation. sioc-journal.cn Rhodium catalysts are often employed for this transformation. snnu.edu.cn
Furthermore, the aldehyde group can direct C-H activation at other positions in the molecule. For example, rhodium(III)-catalyzed reactions of aromatic aldehydes can lead to the homocoupling of two aryl aldehydes to form phthalides. snnu.edu.cn In some cases, the aldehyde itself can act as a photoinitiator in transition metal-catalyzed reactions. beilstein-journals.org
Anaerobic bacterial cultures have also been shown to catalyze the transformation of halogenated aromatic aldehydes. nih.gov These biocatalytic systems can mediate both the oxidation of the aldehyde to a carboxylic acid and its reduction to a hydroxymethyl group. nih.gov
Lewis Acid-Mediated Transformations
Lewis acids are effective catalysts for a variety of transformations involving the aldehyde moiety. organic-chemistry.org They can activate the carbonyl group, making it more susceptible to nucleophilic attack. For example, Lewis acid-mediated ring-opening reactions of azetidines and aziridines with alcohols can be used to synthesize amino ethers. organic-chemistry.org In the context of substituted benzaldehydes, Lewis acids like calcium chloride in the presence of HCl can catalyze the condensation with β-naphthol to form xanthene derivatives. scielo.org.mx
Lewis acids also play a role in more complex cascade reactions. For instance, a combined photocatalysis and Lewis acid catalysis strategy has been developed for the oxa-Pictet–Spengler reaction of ethers, which allows for the synthesis of fused tetrahydropyran (B127337) compounds. nsf.gov In this approach, a photocatalyst generates a key intermediate that is then activated by a Lewis acid to facilitate ring closure. nsf.gov Another example is the Nazarov cyclization, where Lewis acids catalyze the 4π-conrotatory electrocyclization of divinyl ketones to form cyclopentenones. organic-chemistry.org This demonstrates the power of Lewis acids to promote complex rearrangements and cyclizations. nih.gov
Functional Group Interconversions and Derivatization Strategies
Selective Aldehyde Protection and Deprotection Methodologies
The selective protection and deprotection of the aldehyde functionality in molecules containing other reactive groups is a critical aspect of multi-step organic synthesis. For a molecule like this compound, this allows for chemical modifications at other parts of the molecule without affecting the aldehyde group.
One common method for protecting aldehydes is the formation of acetals. Benzylidene acetals, for example, are frequently used to protect 1,2- and 1,3-diols, and their formation and cleavage are well-established. organic-chemistry.orgbeilstein-journals.org The protection of an aldehyde can be achieved by reacting it with an alcohol under acidic conditions.
A noteworthy in situ protection methodology involves the use of triphenylphosphine (B44618) (PPh₃) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). jst.go.jpjst.go.jp This combination selectively converts aldehydes into their corresponding O,P-acetal type phosphonium (B103445) salts, which are stable to various reagents. jst.go.jpjst.go.jp This temporary protection allows for selective reactions, such as reductions or Grignard additions, on other carbonyl groups present in the molecule. The aldehyde can then be regenerated through hydrolytic work-up in a one-pot sequence. jst.go.jp
Deprotection of acetals can be achieved under various conditions. Acidic hydrolysis is a common method, employing reagents like acetic acid or trifluoroacetic acid. mdpi.com Lewis acids such as erbium triflate (Er(OTf)₃) and tin(IV) chloride (SnCl₄) have also been shown to be effective for the mild deprotection of benzylidene derivatives. organic-chemistry.orgmdpi.com For instance, SnCl₄ in the presence of water in dichloromethane (B109758) can lead to almost quantitative yields of the deprotected diol products. mdpi.com
Furthermore, chemoselective deprotection of acetals in the presence of ketals can be achieved using a combination of triethylsilyl trifluoromethanesulfonate (TESOTf) and a base like 2,6-lutidine or 2,4,6-collidine. nih.gov This method is highly selective and proceeds under weakly basic conditions, leaving many other functional groups intact. nih.gov Catalytic transfer hydrogenation using triethylsilane and palladium on carbon (Pd/C) is another mild and efficient method for the deprotection of benzylidene acetals. beilstein-journals.org
| Protection Method | Reagents | Comments |
| In situ Phosphonium Salt Formation | PPh₃, TMSOTf | Allows for selective reactions on other carbonyls; one-pot deprotection. jst.go.jpjst.go.jp |
| Benzylidene Acetal Formation | Benzyl alcohol, Acid catalyst | Common protection for diols. organic-chemistry.org |
| Deprotection Method | Reagents | Comments |
| Acidic Hydrolysis | Acetic acid, Trifluoroacetic acid | Standard method. mdpi.com |
| Lewis Acid Catalysis | Er(OTf)₃, SnCl₄/H₂O | Mild conditions. organic-chemistry.orgmdpi.com |
| Chemoselective Deprotection | TESOTf, 2,6-lutidine | Selective for acetals over ketals. nih.gov |
| Catalytic Transfer Hydrogenation | Et₃SiH, Pd/C | Mild, neutral conditions. beilstein-journals.org |
Oxidation and Reduction Pathways of the Aldehyde Functionality
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to important derivatives.
Oxidation:
The oxidation of this compound yields 4-benzylbenzoic acid. ontosight.ainih.gov This transformation can be achieved using various oxidizing agents. A classic method involves the use of potassium permanganate (B83412) (KMnO₄) in an alkaline medium. youtube.com The reaction proceeds by oxidizing the aldehyde to a carboxylate, which is then protonated to form the carboxylic acid. Over-oxidation can sometimes be an issue, and reaction conditions must be carefully controlled. whiterose.ac.uk For instance, in some photocatalytic oxidations of benzyl alcohols, the initially formed benzaldehyde (B42025) can be further oxidized to benzoic acid. whiterose.ac.uk Benzylic oxidation using harsh reagents like KMnO₄ can also cleave the alkyl chain under certain conditions, leading to the formation of a carboxylic acid directly on the aromatic ring. masterorganicchemistry.com
Reduction:
The reduction of this compound produces 4-benzylbenzyl alcohol. lookchem.com Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose due to its mildness and selectivity for aldehydes and ketones. escholarship.orgugm.ac.idajol.info The reaction is typically carried out in an alcoholic solvent. To enhance the efficiency and greenness of the reduction, methods using ultrasonic irradiation have been developed, which can shorten reaction times and reduce the need for large amounts of solvent. ugm.ac.id A system of NaBH₄ in the presence of ammonium (B1175870) oxalate (B1200264) has also been shown to be effective for the chemoselective reduction of aldehydes over ketones. ajol.info For more powerful reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective. ajol.info
| Transformation | Product | Reagents |
| Oxidation | 4-Benzylbenzoic acid | KMnO₄ youtube.com |
| Reduction | 4-Benzylbenzyl alcohol | NaBH₄ escholarship.orgugm.ac.idajol.info |
Formation of Schiff Bases and Related Imine Derivatives
This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. chemsociety.org.ngmasterorganicchemistry.com This reaction involves the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. masterorganicchemistry.com The formation of Schiff bases is a reversible reaction and is often catalyzed by acids or bases, or driven by the removal of water. chemsociety.org.ngajchem-a.com
The synthesis of imines from aldehydes and primary amines can be carried out under various conditions. A straightforward method involves simply mixing the aldehyde and amine, sometimes with mild heating. masterorganicchemistry.com For example, reacting this compound with a primary amine in a suitable solvent would yield the corresponding N-substituted imine. uea.ac.uk
Green chemistry approaches have also been applied to imine synthesis. One such method involves reacting aldehydes with amines in supercritical carbon dioxide, which acts as both a solvent and a promoter. chemistryviews.org Another environmentally friendly approach is the use of water as a solvent, as demonstrated by the V₂O₅-catalyzed synthesis of imines from benzylamines. rsc.org
The resulting Schiff bases are versatile intermediates in organic synthesis and can be used to create a wide variety of other compounds. They are also of interest due to their potential biological activities. chemsociety.org.ngresearchgate.net
| Reactant | Product Type | General Reaction |
| Primary Amine (R-NH₂) | Schiff Base (Imine) | 4-Bn-C₆H₄-CHO + R-NH₂ → 4-Bn-C₆H₄-CH=N-R + H₂O masterorganicchemistry.com |
Radical Reactions and Electrochemical Synthesis Routes
Radical-Mediated Carbon-Carbon Bond Formations
Radical reactions offer unique pathways for the formation of carbon-carbon bonds, often under conditions that are complementary to traditional ionic reactions. aklectures.comnumberanalytics.com In the context of this compound, the benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzyl radical by the adjacent aromatic ring. masterorganicchemistry.com
One of the key radical reactions involving benzylic C-H bonds is benzylic bromination. masterorganicchemistry.com This reaction typically uses N-bromosuccinimide (NBS) in the presence of a radical initiator like heat or light. The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic carbon to form a resonance-stabilized benzyl radical. masterorganicchemistry.comlibretexts.org This radical then reacts with Br₂ (formed from NBS) to generate the benzylic bromide and a new bromine radical, propagating the chain. masterorganicchemistry.com While this reaction primarily introduces a bromine atom, the resulting benzyl bromide is a versatile intermediate for subsequent C-C bond formation reactions, such as Suzuki or Sonogashira couplings.
While direct radical-mediated C-C bond formation on the aldehyde group of this compound is less common, the aldehyde functionality can influence radical reactions at other positions. The electron-withdrawing nature of the aldehyde group can affect the stability and reactivity of radicals formed on the aromatic ring.
Electro-Organic Synthesis of Benzaldehyde Compounds
Electro-organic synthesis has emerged as a sustainable and powerful technique in modern chemistry, offering controlled and often highly selective transformations by using electricity as a "reagent". researchgate.netrsc.orgnih.gov This approach is particularly relevant for the synthesis of benzaldehyde compounds, providing alternatives to conventional methods that may rely on stoichiometric oxidants. researchgate.net The core of this method involves anodic oxidation processes where electrons are removed from a substrate, or cathodic reductions where electrons are added. nih.gov
Research into the electrochemical synthesis of benzaldehyde derivatives has explored several pathways. One method is the direct electrochemical methoxylation of substituted benzaldehydes, such as 4-chlorobenzaldehyde (B46862) and 4-anisylaldehyde, at a platinum electrode in an undivided cell. zenodo.org Another significant route is the oxidation of corresponding benzyl alcohols. For instance, the electrochemical oxidation of benzyl alcohol and its derivatives can yield benzaldehydes. nih.gov A challenge in this conversion is to prevent over-oxidation to the corresponding carboxylic acid. rsc.org
To address selectivity, innovative methods have been developed. An "ex situ" electro-organic synthesis platform offers a way to decouple the electrochemical and chemical steps. chemrxiv.orgd-nb.info In this process, a nickel hydroxide (B78521) (Ni(OH)₂) electrode is first electrochemically oxidized to nickel oxyhydroxide (NiOOH). This "charged" electrode is then removed from the electrolyzer and used as a chemical oxidant in a separate vessel to convert benzyl alcohol to benzaldehyde, achieving high selectivity (91%) when the reaction is performed in n-hexane. chemrxiv.orgd-nb.info This method avoids the issues of in situ electrolysis, where reaction conditions must be a compromise for both the electrochemical and chemical steps. chemrxiv.org
Mediated electrochemical synthesis provides another layer of control. The Ce³⁺/Ce⁴⁺ redox couple in methanesulfonic acid has been used for the indirect electrochemical oxidation of toluene (B28343) derivatives to their corresponding benzaldehydes, such as the conversion of p-methoxy-toluene to p-methoxy-benzaldehyde. researchgate.net These varied electrochemical strategies underscore the versatility of this technique for producing valuable benzaldehyde compounds.
Table 1: Examples of Electro-Organic Synthesis of Benzaldehyde Derivatives
| Starting Material | Method | Product | Key Findings | Citation(s) |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Direct Electrochemical Methoxylation | Methoxylated derivative | Nuclear oxidation via substitution at a platinum electrode. | zenodo.org |
| Benzyl Alcohol | Direct Electrochemical Oxidation | Benzaldehyde | Benzaldehyde is formed as an intermediate, which can be further oxidized to benzoic acid. | rsc.org |
| Benzyl Alcohol | Ex Situ Electrochemical Oxidation | Benzaldehyde | Achieved 91% selectivity by separating the electrochemical charging of a NiOOH electrode from the chemical oxidation step. | chemrxiv.orgd-nb.info |
| p-Methoxy-toluene | Indirect Electrochemical Oxidation | p-Methoxy-benzaldehyde | Utilized Ce³⁺/Ce⁴⁺ as a redox mediator for the oxidation. | researchgate.net |
Multicomponent Reactions (MCRs) for Structural Complexity
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates all or most of the atoms of the starting materials. longdom.orgtcichemicals.com This inherent atom economy, coupled with the ability to rapidly generate diverse and complex molecular structures from simple building blocks, makes MCRs a powerful tool in organic synthesis and drug discovery. longdom.orgnih.gov Benzaldehydes are frequently used as a key carbonyl component in a wide array of classic and novel MCRs. mdpi.com
Several well-known MCRs utilize aldehydes to construct complex heterocyclic systems. These include:
The Biginelli Reaction : A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.comresearchgate.net
The Hantzsch Dihydropyridine (B1217469) Synthesis : This reaction combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form dihydropyridine derivatives. tcichemicals.com
The Ugi Reaction : A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield α-aminoacyl amide derivatives. longdom.orgnih.gov This reaction is highly valued for its ability to create peptide-like structures. longdom.org
The Passerini Reaction : A three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-acyloxyamides. nih.govorganic-chemistry.org
Modern applications of MCRs continue to leverage benzaldehydes to create novel molecular scaffolds. For example, a four-component reaction of benzaldehyde, malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate, catalyzed by taurine, has been used to synthesize therapeutic dihydropyrano[2,3-c]pyrazoles. nih.govpreprints.org Similarly, three-component reactions involving substituted benzaldehydes, 2-naphthol, and 1,3-diketones can generate complex benzo[a]xanthenone skeletons. mdpi.com The convergence and structural diversity offered by MCRs make them an indispensable strategy for building complex molecules from simple aldehyde precursors. longdom.org
Table 2: Application of Benzaldehydes in Multicomponent Reactions
| MCR Name | Components | Resulting Scaffold | Citation(s) |
|---|---|---|---|
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Dihydropyrimidinone | tcichemicals.comresearchgate.net |
| Hantzsch Synthesis | Benzaldehyde, β-Ketoester (2 eq.), Ammonia | 1,4-Dihydropyridine | tcichemicals.com |
| Ugi Reaction | Benzaldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | longdom.orgnih.gov |
| Passerini Reaction | Benzaldehyde, Carboxylic Acid, Isocyanide | α-Acyloxyamide | nih.govorganic-chemistry.org |
| 4-Component Reaction | Benzaldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Dihydropyrano[2,3-c]pyrazole | nih.govpreprints.org |
Transient Directing Group Strategies in C-H Activation
Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it allows for the modification of a molecule's carbon skeleton without the need for pre-functionalized starting materials. However, the C-H functionalization of benzaldehydes presents challenges due to the weak coordinating ability of the aldehyde group and its potential for undesired side reactions. princeton.edu To overcome these hurdles, transient directing group (TDG) strategies have been developed as a powerful approach for the site-selective functionalization of the ortho-C(sp²)–H bonds of benzaldehydes. nih.govacs.org
This strategy avoids the extra steps of installing and removing a covalently bound directing group. snnu.edu.cn The process typically involves the in situ, reversible formation of an imine between the benzaldehyde and a catalytic amount of an amine, such as an amino acid or aniline (B41778) derivative. nih.govnih.gov This transiently formed imine acts as a more effective directing group, coordinating to a transition metal catalyst (commonly palladium or iridium) and positioning it in close proximity to the ortho C-H bond for activation. snnu.edu.cnresearchgate.net
This methodology has enabled a diverse range of transformations on the benzaldehyde scaffold. nih.govacs.org Using palladium(II) catalysis with an amino acid as the TDG, ortho-C–H arylation, chlorination, and bromination have been achieved. nih.govacs.orgresearchgate.net Switching the catalyst to iridium(III) allows for ortho-C–H amidation. acs.org Further developments have expanded the scope to include challenging transformations such as ortho-hydroxylation, methylation, and fluorination through careful selection of TDG precursors and reaction conditions. princeton.edursc.org Notably, a metal-free approach has even been reported for the ortho-C–H borylation of benzaldehydes, using an imine as a transient directing group to facilitate the reaction with a highly electrophilic borenium species. organic-chemistry.org The use of chiral amino acids as TDGs has also demonstrated the potential for enantioselective C-H activation. nih.gov
Table 3: Overview of Transient Directing Group Strategies for Benzaldehyde Functionalization
| Functionalization | Catalyst | Transient Directing Group (Example) | Key Feature | Citation(s) |
|---|---|---|---|---|
| Arylation | Pd(II) | Amino Acids (e.g., Glycine) | Direct ortho-arylation of the benzaldehyde ring. | nih.govacs.orgsnnu.edu.cnnih.gov |
| Halogenation (Cl, Br) | Pd(II) | Amino Acids | Selective ortho-chlorination and bromination. | nih.govacs.org |
| Amidation | Ir(III) | Amino Acids | Iridium-catalyzed ortho-amidation. | acs.org |
| Fluoroalkoxylation | Pd(II) | Amino Amide | Selective ortho-oxygenation to form fluoroalkyl aryl ethers. | rsc.org |
| Borylation | Metal-Free | Aniline Derivative | ortho-C-H borylation using a transient imine without a transition metal catalyst. | organic-chemistry.org |
| Methylation/Fluorination | Pd(II) | Orthanilic Acids | Challenging ortho-methylation and fluorination achieved with new TDG precursors. | princeton.edu |
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 4-Benzylbenzaldehyde, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.
¹H NMR: The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals that correspond to the different types of protons in the molecule. rsc.org A singlet is observed for the aldehydic proton at approximately 10.00 ppm, a chemical shift indicative of a proton attached to a carbonyl carbon. rsc.org The protons on the two aromatic rings give rise to a series of multiplets in the aromatic region (around 7.21-7.83 ppm). rsc.org Specifically, the two protons on the benzaldehyde (B42025) ring adjacent to the carbonyl group appear as a doublet at about 7.83 ppm, while the other two protons on this ring show a doublet at around 7.38 ppm. rsc.org The protons of the benzyl (B1604629) group's phenyl ring typically appear as a multiplet between 7.31 and 7.35 ppm. rsc.org Furthermore, a singlet corresponding to the two benzylic methylene (B1212753) protons (-CH₂-) is observed at approximately 4.08 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments. The carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region, around 192.02 ppm. rsc.org The aromatic carbons resonate in the range of approximately 126.55 to 148.47 ppm. rsc.org The carbon of the methylene bridge appears at about 42.12 ppm. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.00 | s | 1H | Aldehydic proton (-CHO) |
| 7.83 | d | 2H | Aromatic protons (benzaldehyde ring) |
| 7.38 | d | 2H | Aromatic protons (benzaldehyde ring) |
| 7.35-7.31 | m | 3H | Aromatic protons (benzyl ring) |
| 7.21 | d | 1H | Aromatic proton (benzyl ring) |
| 4.08 | s | 2H | Methylene protons (-CH₂-) |
s = singlet, d = doublet, m = multiplet
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 192.02 | Carbonyl carbon (C=O) |
| 148.47 | Aromatic carbon |
| 139.78 | Aromatic carbon |
| 134.70 | Aromatic carbon |
| 130.49 | Aromatic carbon |
| 130.08 | Aromatic carbon |
| 129.59 | Aromatic carbon |
| 129.00 | Aromatic carbon |
| 128.72 | Aromatic carbon |
| 126.55 | Aromatic carbon |
| 42.12 | Methylene carbon (-CH₂-) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes.
IR Spectroscopy: The IR spectrum of this compound shows a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1700-1730 cm⁻¹. The spectrum also displays bands corresponding to the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aldehyde C-H bond (two weak bands at approximately 2720 and 2820 cm⁻¹). The C-C stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. Periodic density functional theory (DFT) calculations have been used to analyze the vibrational spectra of similar molecules like 4-phenylbenzaldehyde, aiding in the unambiguous assignment of vibrational modes. mdpi.com For instance, in 4-phenylbenzaldehyde, the phenyl torsional mode is assigned at approximately 118–128 cm⁻¹. mdpi.com Such computational approaches, combined with experimental Raman data, allow for a detailed understanding of the vibrational dynamics of the molecule. mdpi.com Normal coordinate analysis has also been applied to related molecules like 4-(dimethylamino)benzaldehyde (B131446) to revise and extend previous vibrational assignments. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The UV-Vis spectrum of this compound is characterized by absorptions arising from π→π* and n→π* electronic transitions. libretexts.org
The π→π* transitions, which are typically more intense, originate from the excitation of electrons from the π bonding orbitals of the aromatic rings and the carbonyl group to the corresponding π* antibonding orbitals. libretexts.org The n→π* transitions are generally weaker and involve the promotion of an electron from a non-bonding orbital (the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital of the carbonyl group. libretexts.org These transitions are sensitive to the solvent polarity; in polar solvents, n→π* transitions often experience a hypsochromic shift (blue shift), while π→π* transitions may show a bathochromic shift (red shift). uobabylon.edu.iq
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₄H₁₂O), the expected exact mass is 196.0888 g/mol . nih.gov Experimental HRMS data for related compounds have been used to confirm their calculated molecular formulas. rsc.orgrsc.org
Fragmentation Analysis: In the mass spectrometer, the molecular ion of this compound can undergo fragmentation. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org A significant fragmentation pattern for benzyl-substituted aromatic compounds is the cleavage of the benzylic bond. youtube.com This can lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very stable carbocation. youtube.com Another possible fragmentation is the loss of the benzyl radical (C₇H₇•) to give a fragment corresponding to the benzoyl cation (C₇H₅O⁺) at m/z 105. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. researchgate.netresearchgate.net
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, which is a solid at room temperature, single-crystal X-ray diffraction can provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., X-ray Absorption Spectroscopy)
Advanced spectroscopic techniques are increasingly employed to probe the electronic structure and reaction mechanisms of chemical and biological systems.
X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that can provide information about the local geometric and electronic structure of an absorbing atom. It is particularly useful for studying metal centers in catalysts and metalloenzymes. While direct XAS studies on this compound itself are not common, the technique is highly relevant for elucidating the mechanisms of reactions in which it might participate, for example, in catalytic oxidations or reductions involving metal complexes.
Other advanced techniques like time-resolved spectroscopy can be used to study the dynamics of excited states and reactive intermediates, providing a deeper understanding of photochemical and photophysical processes. The integration of various advanced spectroscopic methods with computational chemistry offers a powerful approach for a comprehensive understanding of molecular structure, dynamics, and reactivity. numberanalytics.comresearchgate.netelsevier.com
Computational and Theoretical Chemistry of 4 Benzylbenzaldehyde and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. chemtools.orgredalyc.org By applying DFT, researchers can determine the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and other chemical properties. chemtools.orgredalyc.org The Hohenberg-Kohn theorem provides the theoretical foundation for DFT, stating that the ground-state electron density of a system contains all the necessary information to compute its observable properties. chemtools.org
DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the geometry of molecules like 4-benzylbenzaldehyde and to calculate various electronic parameters. dergipark.org.trrdd.edu.iq These calculations can reveal crucial information about bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's structure. For instance, studies on similar benzaldehyde (B42025) derivatives have used DFT to analyze their equilibrium geometries. researchgate.net
The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. dergipark.org.tr The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. dergipark.org.tr A smaller gap generally suggests higher reactivity.
Conceptual DFT also introduces reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index, which are derived from the HOMO and LUMO energies. redalyc.orgdergipark.org.tr These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict how it will interact with other chemical species. redalyc.org
Table 1: Key Concepts in DFT Calculations
| Concept | Description |
| Hohenberg-Kohn Theorem | Establishes that the ground-state electron density determines all observable properties of a system. chemtools.org |
| B3LYP | A hybrid functional commonly used in DFT calculations for its accuracy in predicting molecular properties. dergipark.org.trrdd.edu.iq |
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons, indicating the molecule's electron-donating capability. dergipark.org.tr |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons, indicating the molecule's electron-accepting capability. dergipark.org.tr |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is a measure of molecular stability and reactivity. dergipark.org.tr |
| Reactivity Descriptors | Parameters like chemical hardness, softness, and electrophilicity index that quantify a molecule's reactivity. redalyc.orgdergipark.org.tr |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques in drug discovery and structural biology for studying how a small molecule (ligand), such as this compound, interacts with a biological target, typically a protein. openaccessjournals.commdpi.com
Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor's active site. openaccessjournals.comjournaljpri.com This method helps in understanding the binding mode and estimating the binding affinity, which is often expressed as a docking score in kcal/mol. openaccessjournals.comnih.gov By screening large libraries of compounds, docking can identify potential drug candidates. nih.gov The process involves preparing the ligand and protein structures, often in a specific file format like PDBQT, and then using software like AutoDock to perform the docking calculations. journaljpri.comnih.gov
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target complex, simulating the movements of atoms and molecules over time. mdpi.comnih.gov These simulations are crucial for assessing the stability of the docked complex and observing conformational changes that may occur upon binding. mdpi.comnih.gov An MD simulation typically involves placing the complex in a simulated environment (e.g., a water box), applying a force field (like CHARMM36) to describe the interactions between atoms, and then running the simulation for a specific duration, often in the nanosecond range. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein-ligand complex, and the Solvent-Accessible Surface Area (SASA). mdpi.com
These computational approaches allow researchers to visualize and analyze the interactions at an atomic level, including hydrogen bonds and hydrophobic interactions, which are critical for the stability of the ligand-receptor complex. journaljpri.com
Prediction of Biological Activity Profiles (e.g., ADMET, Pharmacokinetic Parameters)
In the process of drug discovery and development, it is crucial to evaluate the pharmacokinetic properties of a potential drug candidate. uniroma1.it These properties are often summarized by the acronym ADMET, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. uniroma1.itmdpi.com In silico tools and predictive models play a significant role in estimating these parameters early in the drug development pipeline, helping to identify compounds with desirable physiological qualities. uniroma1.itmdpi.com
Various computational models are available to predict key pharmacokinetic parameters from a molecule's chemical structure. These predictions are often based on established concepts like Lipinski's rule of five, which helps to assess the "drug-likeness" of a compound. researchgate.net
Table 2: Predicted ADMET Properties
| Parameter | Description |
| Absorption | Predicts how well a compound is absorbed in the human intestine (Human Intestinal Absorption, HIA). mdpi.com Caco-2 cell permeability is another important measure. |
| Distribution | Estimates the volume of distribution (VDss) and the ability of a compound to cross the blood-brain barrier (BBB). uniroma1.itmdpi.com Plasma protein binding (PPB) is also a key factor. uniroma1.it |
| Metabolism | Predicts whether a compound is an inhibitor or substrate of cytochrome P450 (CYP) enzymes, such as CYP2D6, which are crucial for drug metabolism. mdpi.com |
| Excretion | Estimates the total clearance and the fraction excreted in urine. |
| Toxicity | Predicts potential toxicity, including hepatotoxicity and whether the compound is an AMES mutagen. |
Web-based platforms like pkCSM and SwissADME are commonly used to perform these predictions, requiring only the SMILES format of the molecule as input. researchgate.netuq.edu.au These tools help to filter out compounds with potentially unfavorable pharmacokinetic profiles, saving time and resources in the drug discovery process. mdpi.com
Analysis of Potential Energy Surfaces and Reaction Mechanisms
The study of chemical reactions can be greatly enhanced by the analysis of potential energy surfaces (PES). wayne.edu A PES is a mathematical or graphical representation of a system's energy as a function of its geometry, essentially a landscape of mountains and valleys that a reaction must traverse. wayne.edunumberanalytics.com The minima on this surface correspond to stable molecular structures (reactants, intermediates, and products), while saddle points represent transition states, which are the highest energy points along the minimum energy path connecting reactants and products. wayne.edunih.gov
Computational chemistry methods, particularly DFT, are employed to calculate the energies of these stationary points and map out the reaction pathway. numberanalytics.com This allows for the detailed investigation of reaction mechanisms. wayne.edu For instance, the mechanism of a reaction involving benzaldehyde derivatives has been studied by identifying the transition states connecting reactants, intermediates, and products. canterbury.ac.uk
A fascinating phenomenon that can be revealed through PES analysis is the occurrence of reaction pathway bifurcations. nih.gov This happens when a single transition state leads to two or more different products, and the selectivity is governed by the shape of the PES and dynamic effects rather than just the energies of the transition states. nih.gov
By understanding the PES, chemists can gain insights into reaction rates, which are related to the energy barriers (activation energies) of the transition states, and predict the feasibility of different reaction pathways. wayne.edunih.gov
Computational Design of Novel Derivatives
Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. By leveraging the understanding gained from theoretical studies of a parent molecule like this compound, scientists can design novel derivatives with enhanced activities or improved pharmacokinetic profiles.
This process often involves making systematic modifications to the parent structure and then using computational methods to predict the properties of the new compounds. For example, researchers can introduce different functional groups to the benzaldehyde or benzyl (B1604629) rings and then perform DFT calculations to assess their electronic properties and reactivity. Molecular docking and MD simulations can then be used to predict how these new derivatives will interact with a specific biological target. mdpi.com
Furthermore, in silico ADMET prediction tools can be employed to evaluate the drug-likeness and pharmacokinetic properties of the designed derivatives, helping to prioritize which compounds should be synthesized and tested experimentally. mdpi.com This computational pre-screening significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. The synthesis of various benzaldehyde derivatives, including those with different substituents on the aromatic rings, has been reported, providing a basis for further computational and experimental exploration. rsc.orgacs.orgresearchgate.net
Applications in Medicinal and Biological Chemistry
Design and Synthesis of Pharmacologically Active Derivatives
The chemical tractability of the 4-benzylbenzaldehyde core, particularly the reactivity of its aldehyde group, facilitates the synthesis of numerous derivatives. This has enabled the creation of extensive libraries of compounds for biological screening, leading to the identification of potent agents with specific activities against various biological targets.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical transmembrane tyrosine kinase receptor involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.comrsc.org Consequently, inhibiting VEGFR-2 is a key strategy in modern cancer therapy. nih.govmdpi.com The benzaldehyde (B42025) scaffold is a feature in some molecules designed as VEGFR-2 inhibitors.
Derivatives incorporating the benzaldehyde motif have been investigated for their potential to inhibit VEGFR-2. For instance, a series of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives were synthesized, starting from 4-substituted benzaldehydes, and evaluated for their anticancer properties. nih.gov Similarly, novel thiazole (B1198619) derivatives have been designed to target VEGFR-2, with some compounds showing significant inhibitory activity. mdpi.com One study found that a 4-chlorophenylthiazole derivative inhibited VEGFR-2 with an IC50 value of 51.09 nM. mdpi.com Another research effort on 4-anilinoquinolinylchalcone derivatives, which can be derived from substituted benzaldehydes, identified compounds with high cytotoxicity in breast cancer cells. mdpi.comnih.gov
The general pharmacophoric model for VEGFR-2 inhibitors often includes an aromatic ring, a spacer, a hydrogen bond donor/acceptor moiety, and a hydrophobic group. mdpi.comrsc.org The this compound structure provides a foundational framework that can be elaborated upon to meet these requirements, making it a valuable starting point for the design of new anticancer agents.
Table 1: Examples of Benzaldehyde-Derived Scaffolds in Anticancer Research
| Scaffold/Derivative Class | Target/Activity | Key Findings | Reference(s) |
|---|---|---|---|
| Piperazinylquinoxaline Derivatives | VEGFR-2 Inhibition | Showed VEGFR-2 inhibition with IC50 values from 0.19 to 0.60 µM. | nih.gov |
| Thiazole Derivatives | VEGFR-2 Inhibition | 3-nitrophenylthiazolyl derivative displayed high cytotoxic activity (IC50 = 1.21 μM) and 85.72% VEGFR-2 inhibition. | mdpi.com |
| 4-Anilinoquinolinylchalcones | Antiproliferative | Derivatives were cytotoxic to Huh-7 and MDA-MB-231 cancer cell lines with IC50 values < 2.03 μM. | mdpi.com |
| Benzothiazole (B30560) Acylhydrazones | Anticancer | Synthesized from 4-substituted benzaldehydes as part of a search for new anticancer agents. | nih.gov |
The emergence of drug-resistant microbial and mycobacterial strains necessitates the development of new therapeutic agents. Derivatives of this compound have shown promise in this area. The benzaldehyde scaffold has been used to create compounds with activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
In the development of inhibitors for Isocitrate Lyase (ICL), an enzyme essential for the survival of Mtb, phthalazinyl hydrazones derived from benzaldehyde exhibited significant antimycobacterial activity. mdpi.com Structure-activity relationship (SAR) studies on these compounds revealed that the benzaldehyde scaffold was crucial for their potency. mdpi.com Thiazolidin-4-one derivatives have also gained attention as potential antitubercular agents, with some compounds showing potent activity against replicating Mtb strains (MIC values ranging from 3.03 to >100 µg/mL). mdpi.com
Furthermore, various heterocyclic compounds derived from benzaldehydes have been synthesized and tested for broader antimicrobial activity. mdpi.com For example, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed to target the multidrug efflux pump (MATE) in bacteria and showed promising antibacterial and antifungal activities. nih.gov Other studies have explored 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives and pyrazinamide-based compounds as potential antimicrobial and antitubercular agents. researchgate.netrsc.org
Table 2: Antitubercular and Antimicrobial Activity of Benzaldehyde-Derived Compounds
| Derivative Class | Target Organism/Enzyme | Activity Metric | Result | Reference(s) |
|---|---|---|---|---|
| Phthalazinyl Hydrazones | Mycobacterium tuberculosis ICL | Activity | Benzaldehyde derivatives were more active than benzophenone (B1666685) analogs. | mdpi.com |
| Thiazolidin-4-one Derivatives | Replicating M. tuberculosis H37Rv | MIC | 3.03 to >100 µg/mL | mdpi.com |
| 1,2,4-Triazole Derivatives | Mycobacterium H37Ra | MIC | Compound C4 showed MIC of 0.976 μg/mL. | nih.gov |
| 4H-Chromen-4-one Derivatives | Drug-sensitive & MDR-TB | Activity | Compound 8d was active against both strains. | nih.gov |
| Furan-based Analogues | M. bovis BCG | MIC99 | Compound IV showed a MIC99 of 125 µM. | mdpi.com |
The this compound framework is also integral to the development of compounds targeting a range of other infectious diseases.
Antiviral Activity: The versatility of the benzaldehyde structure has been leveraged to create inhibitors of viral replication. For instance, 4-benzyl pyridinone derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and are potent against HIV-1. nih.gov These compounds are specific to HIV-1 and function via a non-competitive inhibition mechanism. nih.gov Research into benzothiazole and benzotriazole (B28993) derivatives has also yielded compounds with significant antiviral properties against various RNA and DNA viruses. mdpi.comnih.gov
Antimalarial Activity: Malaria remains a significant global health issue, and new drugs are needed to combat resistant parasite strains. Derivatives of this compound have been explored as potential antimalarial agents. Specifically, compounds such as 4-(4-(trifluoromethoxy)benzyl)benzaldehyde have been identified in the development of molecules with potent activity against Plasmodium falciparum. lookchem.commolaid.com Other research has focused on hybrid molecules, such as 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives, which have shown significant antiplasmodial activity against both chloroquine-sensitive and -resistant strains. mdpi.com
Antifungal Activity: Derivatives based on the this compound scaffold have demonstrated notable antifungal properties. escholarship.org Acylhydrazone derivatives, synthesized through the condensation of a hydrazide with an aldehyde, have become a widely studied pharmacophore with excellent bioactive properties, including antifungal activity. frontiersin.org Studies on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety showed that some compounds possessed outstanding activity against various phytopathogenic fungi. frontiersin.orgfrontiersin.org Additionally, N-benzyltetrahydroquinoline derivatives have been investigated, with results indicating that modifications to the benzyl (B1604629) group and the 4-aryl substituent can significantly improve antifungal activity against dermatophytes. scielo.org.co
Antimicrobial and Antitubercular Agents
Role as Chemical Probes and Modulators of Biological Pathways
Beyond direct therapeutic applications, this compound and its derivatives serve as valuable tools for studying biological systems. They can act as chemical probes to investigate the function of specific enzymes or as modulators to influence biological pathways.
One area of investigation is their effect on aldehyde dehydrogenases (ALDHs), a family of enzymes important in cellular detoxification and implicated in cancer stem cell biology and drug resistance. A library of benzaldehyde analogues was synthesized and evaluated against three ALDH isoforms (1A1, 1A3, and 3A1). nih.gov The study revealed that an electron-donating group at the para position to the aldehyde is important for activity, highlighting how the benzaldehyde scaffold can be systematically modified to probe enzyme active sites. nih.gov The compound this compound itself has been noted in studies of bacterial efflux pumps, which are responsible for extruding antimicrobial agents from the cell, suggesting its potential use in probing drug transport mechanisms. researchgate.net
Structure-Activity Relationship (SAR) Studies of Benzaldehyde Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate the chemical structure of a compound with its biological activity. gardp.orgcollaborativedrug.com The benzaldehyde scaffold is an excellent platform for such studies due to the ease with which substituents can be varied on the phenyl ring and the aldehyde group can be transformed.
Extensive SAR studies have been conducted on benzaldehyde derivatives to optimize their pharmacological effects.
Antitubercular Agents: In the development of M. tuberculosis isocitrate lyase inhibitors, SAR studies on phthalazinyl hydrazones showed that substitutions on the terminal benzaldehyde scaffold were critical for potency. mdpi.com
ALDH Inhibition: For aldehyde dehydrogenase inhibitors based on the 4-(diethylamino)benzaldehyde (B91989) (DEAB) scaffold, SAR analysis demonstrated that an electron-donating group para to the aldehyde and an electron-withdrawing group meta to it increased affinity for the binding site. nih.gov
Antiviral Agents: In the case of 4-benzyl pyridinone HIV-1 inhibitors, SAR studies have been crucial in understanding the interactions between the compounds and the HIV-1 reverse transcriptase enzyme. nih.gov
Antimalarial Agents: Research on 4-aminoquinoline (B48711) derivatives confirms that specific substitutions, such as the 7-chloro group, are critical for activity, and replacing them often leads to a decrease in potency. mdpi.com
General Principles: SAR studies on various benzaldehyde-derived scaffolds have revealed key principles. For example, in some anticancer chalcone (B49325) derivatives, an electron-donating substituent on one of the phenyl rings resulted in greater cytotoxicity than an electron-withdrawing group. mdpi.com For certain indazole derivatives, electron-withdrawing groups on the benzyl moiety led to higher inhibitory activity. nih.gov These studies provide a rational basis for designing more effective and selective therapeutic agents.
Applications in Materials Science and Polymer Chemistry
Precursors for Electrically Conductive Polymers and Polyazomethines
4-Benzylbenzaldehyde serves as a key monomer for the synthesis of polyazomethines, a class of polymers known for their thermal stability, mechanical strength, and interesting electronic properties. tandfonline.com Polyazomethines, also known as polyimines or Schiff base polymers, are synthesized through the polycondensation reaction of a dialdehyde (B1249045) or diketone with a diamine. mdpi.comresearchgate.net In this context, this compound can react with various aromatic or aliphatic diamines.
The reaction involves the aldehyde functional group of this compound and the primary amine groups of the diamine, forming an imine (-CH=N-) linkage and releasing water as a by-product. researchgate.net The resulting polymer chain incorporates the benzylbenzaldehyde unit, creating a backbone with extended π-conjugation due to the alternating aromatic rings and imine bonds. This conjugation is the basis for the material's potential semi-conducting and conducting properties, as it allows for the delocalization of electrons along the polymer chain. mdpi.comwikipedia.org
The electrical conductivity of polyazomethines can be influenced by the structure of both the aldehyde and diamine monomers. While pristine polyazomethines typically exhibit conductivity in the semiconductor range, this can be significantly enhanced through doping. mdpi.com The benzyl (B1604629) group in the 4-position of the benzaldehyde (B42025) ring can also influence the polymer's properties, potentially affecting its solubility and morphology without disrupting the electronic conjugation of the main chain. Research on polyazomethines derived from various substituted aldehydes demonstrates that these materials possess significant thermal stability and tunable electrical properties. mdpi.comresearchgate.net
Table 1: Properties of Polyazomethines Derived from Substituted Aldehydes and Diamines This table presents data for analogous polyazomethines to illustrate the typical properties achievable with benzaldehyde-based precursors.
| Polymer Precursors (Aldehyde + Amine) | Thermal Stability (Ton, °C) | Electrical Conductivity (S/cm) | Reference |
|---|---|---|---|
| 4-(4′-formyl-phenoxy)benzaldehyde + p-phenylenediamine | 300 - 450 | 4.0 x 10⁻⁵ to 6.4 x 10⁻⁵ | mdpi.com |
| Terephthalaldehyde + 2,2-Bis[4-(4-aminophenoxy)phenyl]-hexafluoropropane | > 490 | - | nih.gov |
| Syringaldehyde + Diamine | > 270 | ~ 10⁻⁵ | researchgate.net |
Development of Novel Organic Materials with Tunable Properties
The development of novel organic materials with tailored optical, electronic, and physical properties is a major focus of modern materials science. This compound provides a versatile scaffold for creating such materials. The properties of molecules and polymers derived from it can be finely tuned through synthetic modifications. researchgate.net
The structure of this compound offers multiple sites for functionalization. Substituents can be introduced onto either the benzaldehyde ring or the benzyl ring. These modifications can have a profound impact on the final material's properties:
Electronic Properties: Introducing electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's band gap and conductivity. researchgate.net
Optical Properties: The absorption and emission (fluorescence) characteristics of materials derived from this compound can be adjusted by extending the conjugation or by adding specific chromophoric groups. Studies on other azomethine compounds have shown that their luminescent properties are highly dependent on their molecular structure. scirp.org
Solubility and Processability: Attaching flexible alkyl or alkoxy chains to the aromatic backbone can improve the solubility of the resulting polymers in common organic solvents. nih.gov This is a critical factor for processing materials into thin films for electronic devices. wikipedia.org
The ability to systematically modify the molecular structure allows for the rational design of organic materials for specific applications, such as layers in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. researchgate.netresearchgate.net
Table 2: Influence of Substituents on the Properties of Benzaldehyde-Based Azomethine Materials This table provides representative examples of how molecular structure influences material properties.
| Base Structure | Substituent Group | Observed Effect | Application Area | Reference |
|---|---|---|---|---|
| m-phenylenediamine + Benzaldehyde | p-diethylamino | Exhibits intense luminescence | Luminescent Materials | scirp.org |
| Triphenylamine + Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde | Cyano (-CN) group on triphenylamine | Lowers thermal stability, modifies band gap | Organic Electronics | researchgate.net |
| Terephthalaldehyde + Diamine | Hexafluoroisopropylidene (-C(CF₃)₂) | Increases solubility in organic solvents | Processable Polymers | nih.gov |
Utilization in Supramolecular Assembly and Dendrimer Synthesis
Beyond linear polymers, this compound is a valuable component for constructing more complex, three-dimensional molecular architectures like supramolecular assemblies and dendrimers.
Supramolecular Assembly: Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures through non-covalent interactions. nih.govresearchgate.net The two phenyl rings in this compound make it an ideal candidate for forming assemblies based on π-π stacking interactions, where the electron-rich aromatic rings stack on top of each other. These interactions, along with other forces like van der Waals forces, can guide the self-assembly of molecules into well-defined nanostructures such as rods, sheets, or spheres. mpg.de The aldehyde group can also participate in hydrogen bonding if suitable partner molecules are present. The ability to form these ordered assemblies is crucial for applications in molecular recognition, catalysis, and the development of responsive "smart" materials. researchgate.net
Dendrimer Synthesis: Dendrimers are highly branched, tree-like macromolecules with a precise, well-defined structure. mdpi.com Their synthesis can be performed in two primary ways: the divergent method, growing from a central core outwards, or the convergent method, where branches (dendrons) are synthesized first and then attached to a core. mdpi.com
The reactive aldehyde group makes this compound a useful building block in dendrimer construction. Depending on the synthetic strategy, it can be incorporated in several ways:
Surface Functionalization: this compound can be attached to the periphery of a dendrimer, providing terminal aldehyde groups that can be further reacted to attach other molecules. mdpi.com
Core Molecule: A derivative of this compound, functionalized with additional reactive sites, could serve as the central core from which a dendrimer is grown. Ferrocene dicarboxaldehyde, for example, has been used as a core to grow dendrimers. encyclopedia.pub
The precise control over size, shape, and surface functionality makes dendrimers highly valuable for a range of applications.
Table 3: Role of Aldehyde-Functionalized Molecules in Complex Architectures
| Architectural Type | Role of Aldehyde-Functionalized Molecule | Key Interactions / Reactions | Resulting Structure | Reference |
|---|---|---|---|---|
| Supramolecular Assembly | Building Block | π-π stacking, Hydrogen bonding | Ordered nanostructures (rods, etc.) | researchgate.netmpg.de |
| Dendrimer (Divergent) | Surface Group | Aldehyde condensation/reaction | Dendrimer with reactive periphery | mdpi.com |
| Dendrimer (Convergent) | Core Unit | Attachment of pre-formed dendrons | Dendrimer with a specific core | encyclopedia.pub |
| Dendrimer (Convergent) | Branching Unit (Dendron) | Stepwise convergent synthesis | Precisely structured dendrons | ethz.chacs.org |
Compound Index
Emerging Research Directions and Future Perspectives
Sustainable Synthesis and Green Chemistry Innovations
The drive towards environmentally responsible chemical manufacturing has put a spotlight on developing sustainable synthesis routes for key chemical intermediates like 4-Benzylbenzaldehyde. Green chemistry principles, which focus on minimizing waste, reducing energy consumption, and utilizing renewable resources, are at the forefront of this endeavor. ijsetpub.comscitechnol.compurkh.com
Key advancements in green chemistry that are relevant to the synthesis of this compound include:
Catalysis: The use of catalytic reactions is a cornerstone of green chemistry, offering more efficient processes with less waste compared to stoichiometric reactions. scitechnol.com Research is ongoing to develop highly efficient, selective, and recyclable catalysts for the synthesis of benzaldehyde (B42025) derivatives. purkh.com This includes the exploration of biocatalysts, such as enzymes, which can facilitate complex organic compound synthesis under mild conditions. ijsetpub.com
Green Solvents: Traditional organic solvents are often volatile and hazardous. Green chemistry promotes the use of safer alternatives like water, ionic liquids, and supercritical fluids. ijsetpub.comgifsa.ac.in The development of synthetic routes for this compound in these benign solvent systems is a key research objective.
Atom Economy: Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. scitechnol.com This reduces the generation of by-products and waste.
Renewable Feedstocks: Efforts are being made to source starting materials from renewable resources, such as biomass, to reduce the reliance on fossil fuels in the chemical industry. purkh.com
Energy Efficiency: The adoption of energy-efficient methods, such as microwave-assisted synthesis, can significantly shorten reaction times and lower energy consumption compared to conventional heating methods. scielo.org.bo
The following table summarizes some green chemistry approaches applicable to organic synthesis:
| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |
| Biocatalysis | Use of enzymes to catalyze reactions with high selectivity and under mild conditions. ijsetpub.com | Enzymatic oxidation of a corresponding alcohol or reduction of a carboxylic acid derivative. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. scielo.org.bo | Potentially shortening the reaction time for coupling or functionalization reactions. |
| Solvent-Free Reactions | Conducting reactions without a solvent, often using mechanochemical methods like ball milling. rsc.org | Solid-state synthesis from appropriate precursors. |
| Aqueous-Phase Reactions | Using water as a solvent, which is non-toxic and environmentally benign. gifsa.ac.in | Suzuki-Miyaura coupling or similar cross-coupling reactions in water. |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
AI and ML can contribute to the drug discovery process in several ways:
Target Identification: AI algorithms can analyze vast biological datasets to identify novel protein targets implicated in disease. nih.gov
Virtual Screening: Machine learning models can perform virtual screening of large compound libraries to identify molecules that are likely to bind to a specific biological target. solulab.com This significantly reduces the time and cost associated with traditional high-throughput screening.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties from scratch. frontiersin.org These models can be trained on existing chemical data to generate novel scaffolds based on the this compound framework.
ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates early in the discovery process, helping to reduce late-stage failures. ijpsr.com
Synthesis Prediction: AI tools can assist chemists in planning the most efficient synthetic routes for novel compounds. nih.gov
The integration of AI and ML into the drug discovery pipeline for this compound derivatives holds the promise of developing new medicines more rapidly and with a higher probability of success. qmul.ac.uk
Exploration of Novel Catalytic Systems
The development of novel and efficient catalytic systems is a major focus of modern chemical research, with significant implications for the synthesis of this compound and its derivatives. lidsen.com Catalysts play a crucial role in enhancing reaction rates, improving selectivity, and enabling the use of more sustainable reaction conditions. pnnl.gov
Current research in this area includes:
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules, including this compound. x-mol.net Research is focused on developing more active and stable palladium catalysts that can function under milder conditions.
Transient Directing Groups: The use of transient directing groups in C-H functionalization reactions allows for the selective modification of specific positions on an aromatic ring. researchgate.netresearchgate.net This strategy can be employed to synthesize a wide range of substituted benzaldehydes.
Nanocatalysts: Nanomaterials are being explored as catalysts due to their high surface area-to-volume ratio, which can lead to enhanced catalytic activity. mdpi.com For instance, NiFe2O4 nanoparticles have been shown to be efficient catalysts for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. nih.gov
Metathesis Catalysts: Olefin metathesis has become a powerful tool in organic synthesis, and the development of new catalysts, such as those pioneered by Schrock and Grubbs, has greatly expanded its utility. nobelprize.org These catalysts could be used to synthesize derivatives of this compound with complex side chains.
The following table provides examples of catalytic systems and their potential applications in the synthesis of this compound and related compounds:
| Catalytic System | Description | Potential Application |
| Palladium-based catalysts | Catalyze cross-coupling reactions to form C-C bonds. x-mol.net | Synthesis of this compound from a benzyl halide and a formyl-substituted boronic acid. |
| Ruthenium-based catalysts | Used in a variety of transformations, including C-H activation. acs.org | Direct functionalization of the benzaldehyde ring. |
| Nanoparticle catalysts | Offer high surface area and unique catalytic properties. mdpi.com | Oxidation or reduction reactions in the synthesis pathway. |
| Organocatalysts | Metal-free catalysts that can promote a wide range of reactions. rsc.org | Asymmetric synthesis of chiral derivatives. |
Advanced Functional Materials Development
The unique chemical structure of this compound makes it an attractive building block for the development of advanced functional materials. dongguk.eduwiley.com These materials have tailored properties that make them suitable for a wide range of applications in electronics, optics, and materials science. ejournal.net
Potential applications of this compound in advanced functional materials include:
Polymers and Liquid Crystals: The rigid aromatic core of this compound can be incorporated into polymers to enhance their thermal stability and mechanical properties. Its structure may also lend itself to the formation of liquid crystalline phases.
Organic Semiconductors: Derivatives of this compound could be synthesized to have specific electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Porous Materials: this compound can serve as a linker molecule in the synthesis of metal-organic frameworks (MOFs) and other porous materials. mdpi.com These materials have applications in gas storage, separation, and catalysis.
Hybrid Materials: The compound can be used to create hybrid materials that combine the properties of organic and inorganic components, such as in the development of organic semiconductor/2D material heterostructures. unileoben.ac.at
The exploration of this compound as a component in advanced functional materials is an active area of research with the potential to lead to the development of new technologies with novel functionalities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Benzylbenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing this compound. For example, (4-formylphenyl)boronic acid (CAS: 3218-36-8) reacts with a benzyl halide under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous K₂CO₃ at 60°C . Key variables affecting yield include catalyst loading, solvent polarity, and reaction time. Purification typically involves column chromatography with ethyl acetate/hexane gradients. Note that competing side reactions (e.g., over-reduction) may occur if reducing agents are present.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) can assess purity.
- Spectroscopy :
- ¹H NMR (CDCl₃): Aromatic protons appear as multiplets (δ 7.2–8.0 ppm), and the aldehyde proton resonates as a singlet near δ 10.0 ppm.
- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 197.1 (C₁₄H₁₂O). Discrepancies in spectral data may indicate impurities or isomerization.
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific toxicological data for this compound is limited, analogous benzaldehyde derivatives (e.g., 4-(Bromomethyl)benzaldehyde) suggest:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .
- Note : Toxicity may vary with substituents; conduct a risk assessment using structure-activity relationships (SAR).
Advanced Research Questions
Q. How can this compound be utilized in coordination chemistry, and what analytical techniques characterize its metal complexes?
- Methodological Answer : this compound acts as a ligand via its aldehyde and aryl groups. For example, its Cd(II) complex (this compound-4-methyl-3-thiosemicarbazone) is synthesized by reacting the aldehyde with 4-methylthiosemicarbazide in ethanol under reflux. Characterization involves:
- Single-Crystal XRD : Determines bond lengths and coordination geometry.
- UV-Vis Spectroscopy : Ligand-to-metal charge transfer (LMCT) bands in the 300–400 nm range.
- Cyclic Voltammetry : Redox behavior of the metal center .
Q. How should researchers resolve contradictions in spectroscopic data or synthetic yields when working with this compound derivatives?
- Methodological Answer : Contradictions may arise from:
- Isomerization : Check for keto-enol tautomerism using temperature-dependent NMR.
- Solvent Effects : Compare reaction outcomes in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).
- Catalyst Deactivation : Trace moisture or oxygen can inhibit palladium catalysts; use Schlenk techniques for air-sensitive reactions .
Q. What computational methods support the prediction of this compound reactivity in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software can model transition states for cross-coupling reactions (e.g., activation energy for Suzuki-Miyaura coupling).
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
- Retrosynthetic Tools : Use AI-driven platforms (e.g., Reaxys or Pistachio) to propose feasible routes from commercial precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
